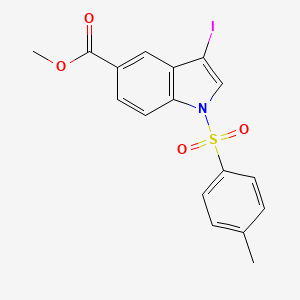methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate
CAS No.:
Cat. No.: VC13712319
Molecular Formula: C17H14INO4S
Molecular Weight: 455.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H14INO4S |
|---|---|
| Molecular Weight | 455.3 g/mol |
| IUPAC Name | methyl 3-iodo-1-(4-methylphenyl)sulfonylindole-5-carboxylate |
| Standard InChI | InChI=1S/C17H14INO4S/c1-11-3-6-13(7-4-11)24(21,22)19-10-15(18)14-9-12(17(20)23-2)5-8-16(14)19/h3-10H,1-2H3 |
| Standard InChI Key | QAFRUMVLOINLHN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C(=O)OC)I |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C(=O)OC)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure (Figure 1) consists of an indole core substituted at three positions:
-
N1: Protected by a tosyl (p-toluenesulfonyl) group, enhancing stability and directing subsequent reactions .
-
C3: Occupied by an iodine atom, introduced via electrophilic substitution or transition-metal-catalyzed iodination .
-
C5: Functionalized with a methyl ester group, which influences electronic properties and solubility .
Table 1: Key Molecular Descriptors
The iodine atom at C3 contributes significant steric bulk and polarizability, while the tosyl group at N1 prevents unwanted side reactions during synthetic transformations .
Synthetic Methodologies
Regioselective Iodination Strategies
| Condition | Yield (%) | Selectivity (C3:C5) | Reference |
|---|---|---|---|
| NIS, FeCl₃, CH₂Cl₂, 0°C | 78 | 9:1 | |
| I₂, HNO₃, AcOH, reflux | 45 | 3:1 |
Radical scavengers such as TEMPO suppress undesired side reactions, confirming a radical pathway in certain conditions .
Esterification and Functionalization
The methyl ester at C5 is typically introduced via Fischer esterification of the corresponding carboxylic acid or through alkylation with methyl iodide under basic conditions . Post-synthetic modifications, such as Suzuki-Miyaura couplings at C3, are feasible due to the iodine atom’s leaving-group potential .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
-
Melting Point: Decomposes above 250°C without a distinct melting point .
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (LogP ≈ 4.7) .
-
Stability: Sensitive to prolonged exposure to light and moisture, necessitating storage under inert atmospheres .
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
The compound’s structure aligns with scaffolds found in kinase inhibitors and antiviral agents. For example:
-
Anticancer Agents: The iodine atom facilitates radio-labeling for imaging studies, while the ester group allows prodrug strategies .
-
Antibacterial Compounds: Analogous indole derivatives exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis .
Materials Science
Its electron-deficient aromatic system makes it a candidate for organic semiconductors or ligands in transition-metal complexes .
| Parameter | Guideline |
|---|---|
| Personal Protective Gear | Gloves, goggles, lab coat |
| Ventilation | Fume hood required |
| Storage | -20°C, under argon |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume